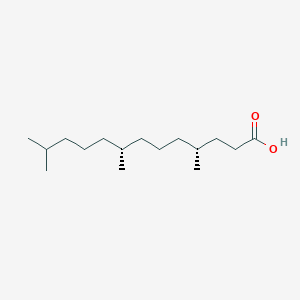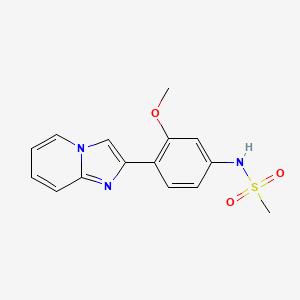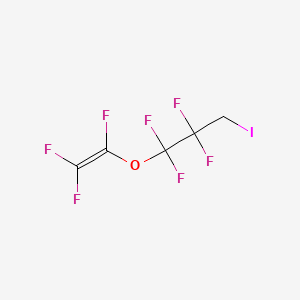
(4R,8R)-4,8,12-Trimethyltridecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,8R)-4,8,12-Trimethyltridecanoic acid is a chiral, branched-chain fatty acid. It is a derivative of tridecanoic acid, characterized by the presence of three methyl groups at the 4th, 8th, and 12th positions. This compound is significant in various fields, including organic synthesis, biochemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,8R)-4,8,12-Trimethyltridecanoic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of ®-(+)-4-methyl-5-acetoxyvaleric acid as a chiral source . The synthesis process includes several steps such as esterification, reduction, and hydrolysis under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of continuous flow reactors and high-pressure hydrogenation to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
(4R,8R)-4,8,12-Trimethyltridecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the acid into corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
科学的研究の応用
(4R,8R)-4,8,12-Trimethyltridecanoic acid has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of high-value compounds.
作用機序
The mechanism of action of (4R,8R)-4,8,12-Trimethyltridecanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate lipid metabolism and influence the activity of enzymes involved in fatty acid synthesis and degradation. The compound’s effects are mediated through its binding to receptors and enzymes, altering their activity and leading to various physiological outcomes .
類似化合物との比較
Similar Compounds
(4R,8S)-4,8,12-Trimethyltridecanoic acid: An enantiomer with different stereochemistry.
4,8-Dimethyldecanal: A related compound with similar structural features but different functional groups.
Alpha-tocopherol: A compound with a similar branched-chain structure but different biological activity.
Uniqueness
(4R,8R)-4,8,12-Trimethyltridecanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a model compound for studying stereochemical effects in biological systems.
特性
| 31653-09-5 | |
分子式 |
C16H32O2 |
分子量 |
256.42 g/mol |
IUPAC名 |
(4R,8R)-4,8,12-trimethyltridecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(17)18/h13-15H,5-12H2,1-4H3,(H,17,18)/t14-,15-/m1/s1 |
InChIキー |
FUYCAQNCWDAOLQ-HUUCEWRRSA-N |
異性体SMILES |
C[C@@H](CCC[C@@H](C)CCC(=O)O)CCCC(C)C |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





